Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate
CAS No.: 1699599-54-6
Cat. No.: VC2892454
Molecular Formula: C14H20FN3O2
Molecular Weight: 281.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1699599-54-6 |
|---|---|
| Molecular Formula | C14H20FN3O2 |
| Molecular Weight | 281.33 g/mol |
| IUPAC Name | tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | FFXRYISMRJFAMO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F |
Introduction
Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate is a piperazine derivative, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its structural versatility, making it a valuable building block in the synthesis of various pharmaceuticals and organic compounds. Its applications span across chemistry, biology, and medicine, particularly in the development of enzyme inhibitors and receptor ligands, as well as potential therapeutic agents for conditions such as cancer and neurological disorders .
Chemical Details:
-
Molecular Formula: C14H20FN3O2
-
Molecular Weight: 281.33 g/mol
-
CAS Number: 1699599-54-6
Synthesis and Production
The synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate typically involves several steps, often optimized in industrial settings using continuous flow reactors to enhance efficiency and scalability. Automated systems for reagent addition and temperature control are utilized to ensure consistent quality and yield of the final product.
Applications and Mechanism of Action
This compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and resulting in various biological effects. The precise pathways depend on the context of use, including potential therapeutic applications against diseases like cancer.
Analytical Techniques
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Other piperazine derivatives, such as those with fluorobenzyl moieties, have shown promise in inhibiting enzymes like tyrosinase, highlighting the broader potential of piperazine-based compounds in pharmaceutical applications .
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Application |
|---|---|---|---|---|
| Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate | C14H20FN3O2 | 281.33 g/mol | 1699599-54-6 | Enzyme inhibitors, receptor ligands |
| Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | C15H20FN3O4 | 325.34 g/mol | 154590-34-8 | Potential therapeutic agent |
| 4-(4-Fluorobenzyl)piperazine derivatives | Varies | Varies | - | Tyrosinase inhibitors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume